molecular formula C17H26F6N2O2 B11485476 3-cyclohexyl-N-{1,1,1,3,3,3-hexafluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-yl}propanamide

3-cyclohexyl-N-{1,1,1,3,3,3-hexafluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-yl}propanamide

Cat. No.: B11485476
M. Wt: 404.4 g/mol
InChI Key: JSLDFONKOBROIV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hexafluoroisopropyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the hexafluoroisopropyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with functional groups like azides or thiols.

Scientific Research Applications

3-Cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structure, it can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It can be used in the synthesis of specialty chemicals or as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)propanamide involves its interaction with specific molecular targets. The hexafluoroisopropyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxolane ring and the amide bond can facilitate binding to specific enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)propanamide is unique due to its combination of a cyclohexyl group, a hexafluoroisopropyl group, and an oxolane ring. This unique structure imparts specific chemical and physical properties, such as high lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H26F6N2O2

Molecular Weight

404.4 g/mol

IUPAC Name

3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]propanamide

InChI

InChI=1S/C17H26F6N2O2/c18-16(19,20)15(17(21,22)23,24-11-13-7-4-10-27-13)25-14(26)9-8-12-5-2-1-3-6-12/h12-13,24H,1-11H2,(H,25,26)

InChI Key

JSLDFONKOBROIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2CCCO2

Origin of Product

United States

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